REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([O:6]CCCC#N)=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.ClC1C=CC(O)=CC=1C=O.N1CCCCC1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([OH:6])=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:3.4|
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Name
|
4-(4-chloro-3-piperidinomethylphenoxy)butyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(OCCCC#N)C=C1)CN1CCCCC1
|
Name
|
|
Quantity
|
1.379 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=C(C=C1)O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN2CCCCC2)C=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |